molecular formula C8H10BrCl2N B6159276 (1S)-1-(4-bromo-2-chlorophenyl)ethan-1-amine hydrochloride CAS No. 2751603-40-2

(1S)-1-(4-bromo-2-chlorophenyl)ethan-1-amine hydrochloride

Cat. No. B6159276
CAS RN: 2751603-40-2
M. Wt: 271
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(1S)-1-(4-bromo-2-chlorophenyl)ethan-1-amine hydrochloride, also known as BCPEA or 4-BCPEA-HCl, is an organic compound that is used in various scientific research and experiments. It is a white crystalline powder that is soluble in water, ethanol, and methanol. BCPEA is a derivative of phenethylamine, an aromatic amine that is found in a variety of plant and animal species. It is a synthetic compound that has been used for a variety of scientific applications.

Mechanism of Action

(1S)-1-(4-bromo-2-chlorophenyl)ethan-1-amine hydrochloride is an agonist of TAAR1, which is involved in the regulation of neurotransmitter release. When this compound binds to TAAR1, it activates the receptor and triggers a cascade of biochemical reactions that ultimately result in the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. These neurotransmitters play an important role in regulating mood, cognition, and behavior.
Biochemical and Physiological Effects
When this compound binds to TAAR1, it activates the receptor and triggers the release of neurotransmitters. This leads to an increase in the levels of these neurotransmitters in the brain, which can have a variety of biochemical and physiological effects. For instance, increased levels of dopamine can lead to increased motivation and alertness, while increased levels of serotonin can lead to improved mood and decreased anxiety.

Advantages and Limitations for Lab Experiments

(1S)-1-(4-bromo-2-chlorophenyl)ethan-1-amine hydrochloride is a useful compound for scientific research and lab experiments. It is relatively easy to synthesize and it has a wide range of applications. However, it is important to note that this compound is not approved for human use and should not be used in any clinical or therapeutic applications.

Future Directions

(1S)-1-(4-bromo-2-chlorophenyl)ethan-1-amine hydrochloride has a wide range of potential applications in scientific research. Future research could focus on the effects of this compound on other G-protein coupled receptors, such as the serotonin receptor. It could also be used to investigate the mechanism of action of various drugs, such as antidepressants and antipsychotics. Additionally, future research could focus on the effects of this compound on other biochemical and physiological processes, such as learning and memory. Finally, this compound could be used to develop new compounds with improved pharmacological properties.

Synthesis Methods

(1S)-1-(4-bromo-2-chlorophenyl)ethan-1-amine hydrochloride is synthesized using a two-step method. The first step involves the reaction of 4-bromo-2-chlorophenol with ethyl bromide in the presence of potassium carbonate. This reaction forms the compound 4-bromo-2-chlorophenyl ethyl bromide. The second step involves the reaction of 4-bromo-2-chlorophenyl ethyl bromide with 1-aminoethane in the presence of a strong acid such as hydrochloric acid. This reaction forms the product this compound hydrochloride.

Scientific Research Applications

(1S)-1-(4-bromo-2-chlorophenyl)ethan-1-amine hydrochloride has been used in a variety of scientific research applications. It has been used as an agonist of trace amine-associated receptor 1 (TAAR1), a G-protein coupled receptor that is involved in the regulation of neurotransmitter release. This compound has also been used to study the effects of trace amines on the central nervous system and to investigate the mechanism of action of various drugs.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1S)-1-(4-bromo-2-chlorophenyl)ethan-1-amine hydrochloride involves the conversion of starting materials into the final product through a series of chemical reactions.", "Starting Materials": [ "4-bromo-2-chlorobenzene", "ethylamine", "hydrochloric acid", "sodium hydroxide", "sodium bicarbonate", "magnesium sulfate", "diethyl ether", "methanol" ], "Reaction": [ "Step 1: Preparation of 4-bromo-2-chlorophenyl ethylamine", "4-bromo-2-chlorobenzene is reacted with ethylamine in the presence of sodium hydroxide to form 4-bromo-2-chlorophenyl ethylamine.", "Step 2: Preparation of (1S)-1-(4-bromo-2-chlorophenyl)ethan-1-ol", "4-bromo-2-chlorophenyl ethylamine is reacted with sodium bicarbonate and methanol to form (1S)-1-(4-bromo-2-chlorophenyl)ethan-1-ol.", "Step 3: Preparation of (1S)-1-(4-bromo-2-chlorophenyl)ethan-1-amine hydrochloride", "(1S)-1-(4-bromo-2-chlorophenyl)ethan-1-ol is reacted with hydrochloric acid in diethyl ether to form (1S)-1-(4-bromo-2-chlorophenyl)ethan-1-amine hydrochloride. The product is then purified using magnesium sulfate." ] }

CAS RN

2751603-40-2

Molecular Formula

C8H10BrCl2N

Molecular Weight

271

Purity

95

Origin of Product

United States

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